6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid
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Overview
Description
6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes tert-butyl, difluorophenyl, imidazolyl, and benzimidazolyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine involves multiple steps, including the formation of the imidazole and benzimidazole rings, followed by the introduction of the tert-butyl and difluorophenyl groups. Common synthetic methods include:
Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds between the difluorophenyl group and the imidazole ring.
Nucleophilic substitution: This step introduces the sulfonyl group to the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the imidazole and benzimidazole rings.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Etoxazole: An acaricide with a similar difluorophenyl group.
Butylated hydroxytoluene: An antioxidant with a tert-butyl group.
4,4′-Di-tert-butyl-2,2′-bipyridinium trifluoromethanesulfonate: A compound with similar tert-butyl and sulfonyl groups.
Uniqueness
6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine stands out due to its combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
849064-43-3 |
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Molecular Formula |
C24H29F2N5O5S2 |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid |
InChI |
InChI=1S/C23H25F2N5O2S.CH4O3S/c1-12(2)33(31,32)30-18-10-13(6-9-17(18)27-22(30)26)19-20(29-21(28-19)23(3,4)5)15-8-7-14(24)11-16(15)25;1-5(2,3)4/h6-12H,1-5H3,(H2,26,27)(H,28,29);1H3,(H,2,3,4) |
InChI Key |
MUOZIXHHNYUODU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C3=C(NC(=N3)C(C)(C)C)C4=C(C=C(C=C4)F)F)N=C1N.CS(=O)(=O)O |
Origin of Product |
United States |
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